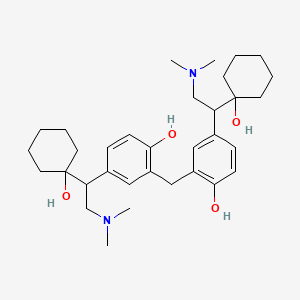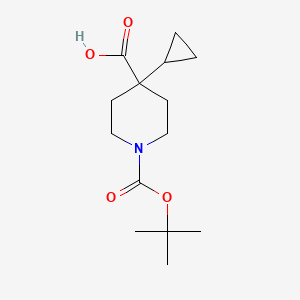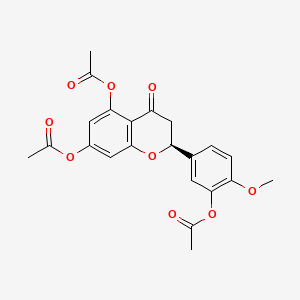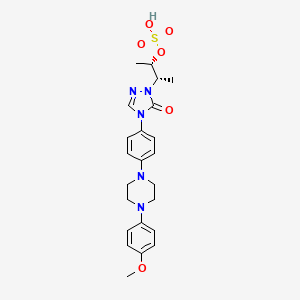
2',3'-Anhydroinosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2’,3’-Anhydroinosine has several scientific research applications. It is used in the study of nucleosides and nucleotides, particularly in the synthesis of 2-fluorocordycepin . The compound is also used in the investigation of purine nucleoside phosphorylase activity and its role in biochemical pathways . Additionally, 2’,3’-Anhydroinosine is employed in the study of radical dehalogenation reactions and their impact on nucleoside synthesis .
Mécanisme D'action
Target of Action
coli purine nucleoside phosphorylase during the synthesis of 2-fluorocordycepin .
Mode of Action
It is formed as a byproduct in the preparation of 3’-deoxyinosine and during the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . It appears to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .
Biochemical Pathways
It is known to interfere with the synthesis of 2-fluorocordycepin, suggesting it may impact pathways related to nucleoside synthesis .
Result of Action
It is known to inhibit the formation of 1-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin .
Analyse Biochimique
Biochemical Properties
2’,3’-Anhydroinosine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is formed from the admixture of 2’,3’-anhydroinosine, a byproduct in the preparation of 3-0deoxyinosine . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2’,3’-Anhydroinosine involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that derivatives of 2’,3’-anhydroinosine inhibit the formation of 1-α-phospho-3-deoxyribose during the synthesis of 2-fluorocordycepin analogs .
Temporal Effects in Laboratory Settings
It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its biochemical interactions .
Dosage Effects in Animal Models
The effects of 2’,3’-Anhydroinosine vary with different dosages in animal models
Metabolic Pathways
2’,3’-Anhydroinosine is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. The specific metabolic pathways and the nature of these interactions are still being studied.
Transport and Distribution
The transport and distribution of 2’,3’-Anhydroinosine within cells and tissues involve various transporters or binding proteins . The compound’s localization or accumulation can be affected by these interactions.
Méthodes De Préparation
2’,3’-Anhydroinosine can be synthesized through various chemical routes. One common method involves the radical dehalogenation of 9-(2’,5’-di-O-acetyl-3’-bromo-3’-deoxyxylofuranosyl)hypoxanthine . This reaction is catalyzed by purine nucleoside phosphorylase from Escherichia coli . The reaction conditions typically involve the use of deuterium oxide (D2O) instead of water (H2O) to accumulate intermediate substances in sufficient quantities .
Analyse Des Réactions Chimiques
2’,3’-Anhydroinosine undergoes various chemical reactions, including hydrolysis and radical dehalogenation . During hydrolysis, the compound forms intermediates that inhibit the formation of 1-phospho-3-deoxyribose . Common reagents used in these reactions include deuterium oxide and purine nucleoside phosphorylase . The major products formed from these reactions are intermediates containing deuterium .
Comparaison Avec Des Composés Similaires
2’,3’-Anhydroinosine is similar to other modified nucleosides such as 3’-deoxyinosine and 2-fluorocordycepin . it is unique in its ability to inhibit the formation of 1-phospho-3-deoxyribose during nucleoside synthesis . This property makes it a valuable tool in biochemical research, particularly in the study of purine nucleoside phosphorylase activity .
Propriétés
Numéro CAS |
31766-13-9 |
|---|---|
Formule moléculaire |
C10H10N4O4 |
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
9-[(1R,2R,4R,5R)-4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H10N4O4/c15-1-4-6-7(18-6)10(17-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
WDIGUIIOGAEQHN-KQYNXXCUSA-N |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |
SMILES isomérique |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@H](O4)[C@H](O3)CO |
SMILES canonique |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(O4)C(O3)CO |
Synonymes |
9-(2,3-Anhydro-β-D-ribofuranosyl)-1,9-dihydro-6H-purin-6-one; |
Origine du produit |
United States |
Q1: Can 2',3'-Anhydroinosine interfere with enzymatic reactions involving purine nucleosides?
A2: Yes, this compound can negatively impact enzymatic reactions involving purine nucleosides. Specifically, it has been observed to hinder the synthesis of 2-fluorocordycepin catalyzed by E. coli purine nucleoside phosphorylase. [] This interference stems from the products of this compound hydrolysis, which inhibit the formation of 1-phospho-3-deoxyribose, a crucial component in the synthesis of 2-fluorocordycepin. [] This finding highlights the importance of considering potential contaminants like this compound, even in trace amounts, during enzymatic synthesis involving purine nucleosides.
Q2: Why is understanding the hydrolysis of this compound important in the context of nucleoside synthesis?
A3: Understanding the hydrolysis of this compound is crucial for several reasons. Firstly, this compound can appear as a byproduct during the synthesis of other nucleosides, such as 3′-deoxyinosine. [] Its presence, even in small amounts, can significantly affect reaction yields and complicate the purification process. Secondly, the hydrolysis products of this compound can themselves be inhibitors of crucial enzymes involved in nucleoside metabolism and synthesis. [] This interference has direct implications for the efficient production of desired nucleoside analogs, like 2-fluorocordycepin. Therefore, a thorough understanding of its hydrolysis pathway allows for the development of strategies to minimize its formation and mitigate its negative impact on desired synthetic outcomes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-4-(3-pyridinyl)-1H-pyrrol-1-yloxy](/img/structure/B585234.png)

![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)

![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)





![2-O-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl] Balsalazide](/img/structure/B585254.png)


